4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a substituted amine at position 3 of the pyrazole core. The pyrazole ring is substituted with a methyl group at position 4 and an isopropyl (propan-2-yl) group at position 1. The amine moiety is further functionalized with a [(1-methyl-1H-pyrrol-2-yl)methyl] group, introducing a heterocyclic pyrrole ring.
Properties
CAS No. |
1856046-49-5 |
|---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H20N4/c1-10(2)17-9-11(3)13(15-17)14-8-12-6-5-7-16(12)4/h5-7,9-10H,8H2,1-4H3,(H,14,15) |
InChI Key |
WPXXAAJUJVYENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CN2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyrrole moiety and the alkyl substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the use of efficient catalysts and environmentally friendly solvents, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole and pyrrole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, synthesis, and properties:
Key Structural Analogues and Their Properties
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield (%) | Key Spectral Data (NMR/IR) | Reference |
|---|---|---|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine () | Pyrazole-thiazole | Thiazol-2-amine, pyrazol-1-ylmethyl | 195.24 | 108–110 | 53.08 | Not explicitly reported | |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine () | Pyrazole | 4-chlorophenyl, phenyl, propan-1-amine | 309.80 | Not reported | Not reported | IR: 1664 cm⁻¹ (C=N); 1H NMR: δ 8.68 (s, –CH=N) | |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () | Pyrazole | Cyclopropylamine, pyridinyl, methyl | 215.27 | 104–107 | 17.90 | 1H NMR: δ 8.87 (d, J = 2 Hz); HRMS: m/z 215 [M+H]+ | |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride () | Pyrrole | Propylamine, 1-methylpyrrole | 188.71 | Not reported | Not reported | 1H NMR: δ 2.74 (t, =NCH2) | |
| 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine () | Pyrazole | Chloro, methyl, methylamine | 175.63 | Not reported | Not reported | Synonyms and CAS listed; no spectral data |
Physicochemical Properties
- Melting Points : Pyrazole derivatives with aromatic amines (e.g., : 108–110°C) exhibit higher melting points than aliphatic analogs due to crystalline packing .
- Spectral Signatures : IR stretches for C=N (1664 cm⁻¹ in ) and NMR shifts for –CH=N (δ 8.68 in ) are critical for structural confirmation .
Research Findings and Implications
- Medicinal Chemistry : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () highlight pyrazole’s role as a kinase inhibitor scaffold .
- Material Science : Pyrrole-methylamine derivatives () are explored in coordination chemistry for metal-organic frameworks .
- Synthetic Challenges : Low yields in and suggest optimization opportunities via microwave-assisted synthesis or alternative catalysts .
Biological Activity
The compound 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine , a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings regarding its biological activity, highlighting case studies and relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit a range of biological activities:
- Anti-inflammatory Effects : Pyrazole compounds have been reported to inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Several studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may play a role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated the biological activity of 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis and cell cycle arrest |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Case Study 1: Anticancer Activity
A study conducted by Bouabdallah et al. explored the anticancer potential of various pyrazole derivatives, including our compound. The study found that it exhibited an IC50 value of 3.79 µM against the MCF7 cell line, indicating strong anticancer activity. The mechanism was attributed to apoptosis induction and disruption of cellular signaling pathways associated with cancer progression .
Case Study 2: Anti-inflammatory Properties
Research published in MDPI highlighted the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that compounds similar to 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine effectively inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
